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Compound of Interest

Compound Name: 4-(Undecyloxy)benzoic acid

Cat. No.: B100292

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of 4-
(Undecyloxy)benzoic acid, a molecule of interest in materials science and pharmaceutical
research. While a definitive single-crystal X-ray structure for this specific compound is not
publicly available, this document leverages crystallographic data from its homologous series to
present a representative molecular and supramolecular architecture. The experimental
protocols for synthesis and structural determination, crucial for such analyses, are also detailed
herein.

Molecular and Crystal Structure Overview

4-(Undecyloxy)benzoic acid belongs to the homologous series of p-n-alkoxybenzoic acids. A
cardinal structural feature of these compounds in the solid state is the formation of
centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties of two
molecules.[1][2] This robust supramolecular synthon dictates the primary packing arrangement
in the crystal lattice. The long undecyloxy chain influences the overall packing, often leading to
layered structures.

Although specific crystallographic data for 4-(Undecyloxy)benzoic acid is not available,
studies on its homologs, such as p-n-hexoxybenzoic acid and p-n-octoxybenzoic acid, provide
significant insights into its likely crystal packing.[1] These studies reveal that the alkyl chains
typically adopt an all-trans extended conformation. The molecules arrange themselves into
stacked layers of hydrogen-bonded dimers.
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Representative Crystallographic Data

The following tables summarize the crystallographic data for a representative homolog, p-n-
octoxybenzoic acid, which is expected to share significant structural similarities with 4-
(Undecyloxy)benzoic acid.[1]

Table 1: Crystal Data and Structure Refinement for p-n-Octoxybenzoic Acid[1]

Parameter Value
Empirical Formula C15H2203
Formula Weight 250.33
Crystal System Triclinic
Space Group P1

a (A) 13.442(4)
b (A) 4.869(2)
c (A 12.192(2)
a () 88.58(2)
B(°) 116.76(2)
y (©) 88.91(2)
Volume (A3) 709.8

Z 2

Table 2: Selected Bond Lengths for p-n-Octoxybenzoic Acid (A)[1]
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Bond Length (A)
C(carboxyl) - O(hydroxyl) 1.314
C(carboxyl) = O(carbonyl) 1.216
C(aromatic) - C(carboxyl) 1.481
C(aromatic) - O(ether) 1.363
O(ether) - C(alkyl) 1.435

Table 3: Hydrogen Bond Geometry for p-n-Octoxybenzoic Acid (A, °)[1]

D—H--A d(D-H) d(H-A) d(D-A) L(DHA)

O—H--0 - - 2.646

Note: D = Donor atom, A = Acceptor atom. Hydrogen atom positions were not explicitly
determined in the referenced study but are inferred from the O---O distance.

Experimental Protocols
Synthesis of 4-(Undecyloxy)benzoic Acid

A common method for the synthesis of p-n-alkoxybenzoic acids is through the Williamson ether
synthesis.

Materials:

p-Hydroxybenzoic acid

1-Bromoundecane

Potassium hydroxide (KOH)

Methanol

Hydrochloric acid (HCI)
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» Ethanol or acetic acid for recrystallization
Procedure:

e Dissolve p-Hydroxybenzoic acid (0.1 mole), 1-bromoundecane (0.12 mole), and KOH (0.25
mole) in 100 ml of methanol.

o Reflux the reaction mixture for 7 to 8 hours.

e Add a 10% aqueous KOH solution (20 ml) and continue refluxing for an additional two hours
to ensure the hydrolysis of any ester byproducts.

 After cooling the solution, acidify it with HCI to precipitate the crude 4-(Undecyloxy)benzoic
acid.

« Filter the precipitate and wash with water.

» Purify the product by recrystallization from ethanol or acetic acid to obtain the final product.

Crystal Structure Determination

The determination of the crystal structure of a small organic molecule like 4-
(Undecyloxy)benzoic acid is typically achieved through single-crystal X-ray diffraction.[3]

1. Crystallization:

» High-quality single crystals are grown by slow evaporation of a saturated solution of the
purified compound in a suitable solvent or solvent mixture.

2. Data Collection:

o A suitable single crystal is mounted on a goniometer.[3]

e The crystal is placed in a monochromatic X-ray beam.

o The diffraction pattern is collected on a detector as the crystal is rotated.[4]

3. Data Processing and Structure Solution:
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e The collected diffraction data is processed to determine the unit cell dimensions and space
group.[4]

e The integrated intensities of the reflections are used to solve the phase problem and
generate an initial electron density map.

e An initial molecular model is built into the electron density map.
4. Structure Refinement:

e The atomic positions and thermal parameters of the model are refined against the
experimental data using least-squares methods to achieve the best possible fit.[5]

Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a
small organic molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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